molecular formula C13H13NO3 B11110378 N-(2-phenoxyethyl)furan-2-carboxamide

N-(2-phenoxyethyl)furan-2-carboxamide

Cat. No.: B11110378
M. Wt: 231.25 g/mol
InChI Key: HZDIQRCFZFVRLO-UHFFFAOYSA-N
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Description

N-(2-phenoxyethyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-phenoxyethylamine. The reaction is carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) under microwave-assisted conditions . The reaction time, solvent, and amounts of substrates are optimized to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave reactors and effective coupling reagents ensures efficient production with good yields. The final product is typically isolated through crystallization or flash chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyethyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form furan-2-carboxylic acid derivatives.

    Substitution: The phenoxyethyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in medicinal chemistry and other applications.

Scientific Research Applications

N-(2-phenoxyethyl)furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s furan ring and phenoxyethyl group play crucial roles in its biological activity. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a furan ring and a phenoxyethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to other similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged for specific research and industrial purposes .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

N-(2-phenoxyethyl)furan-2-carboxamide

InChI

InChI=1S/C13H13NO3/c15-13(12-7-4-9-17-12)14-8-10-16-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,14,15)

InChI Key

HZDIQRCFZFVRLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC=CO2

Origin of Product

United States

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